molecular formula C9H10BrNO3 B8596473 Methyl 6-amino-3-bromo-2-methoxybenzoate

Methyl 6-amino-3-bromo-2-methoxybenzoate

Cat. No. B8596473
M. Wt: 260.08 g/mol
InChI Key: BUNNNSIWJYZEHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-amino-3-bromo-2-methoxybenzoate is a useful research compound. Its molecular formula is C9H10BrNO3 and its molecular weight is 260.08 g/mol. The purity is usually 95%.
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properties

Product Name

Methyl 6-amino-3-bromo-2-methoxybenzoate

Molecular Formula

C9H10BrNO3

Molecular Weight

260.08 g/mol

IUPAC Name

methyl 6-amino-3-bromo-2-methoxybenzoate

InChI

InChI=1S/C9H10BrNO3/c1-13-8-5(10)3-4-6(11)7(8)9(12)14-2/h3-4H,11H2,1-2H3

InChI Key

BUNNNSIWJYZEHF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1C(=O)OC)N)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of Example 470A (9.8 g, 50.7 mmol), DMF (50 mL), and dichloromethane (150 mL) was cooled to 0° C., treated portionwise with N-bromosuccinimide (12.6 g, 76 mmol), stirred until all the starting material was consumed, and filtered. The filter cake was washed with dichloromethane combined filtrates were concentrated, treated with anhydrous methanol (450 mL), and heated to reflux for 54 hours. Purification by flash column chromatography on silica gel with 15% ethyl acetate/hexanes provided the desired product. MS (ESI(+)) m/e 260, 262 (M+H)+, 277, 279 (M+NH4)+, 282, 284 (M+Na)+; (ESI(−)) m/e 258, 260 (M−H)−; 1H NMR (300 MHz, DMSO-d6) δ 7.34 (d, 1H), 6.50 (d, 1H), 5.63 (s, 2H), 3.82 (s, 3H), 3.71 (s, 3H).
Quantity
9.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of Example 385B (6.83 g, 25.2 mmol) in anhydrous methanol (300 mL) was refluxed for 48 hours. The solution was concentrated and the residue was purified by chromatography on a silica gel column eluting with 20% ethyl acetate/hexane to give the desired product 5.7 g, 87.2% yield. 1H NMR (DMSO-d6) δ 3.70 (s, 3H), 3.82 (s, 3H), 5.92 (s, 2H), 6.45 (d, 1H), 7.30 (d, 1H); MS (ESI(−)) m/e 258, 260 (M−H)−.
Quantity
6.83 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
87.2%

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